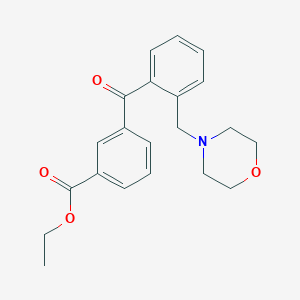

3'-Carboethoxy-2-morpholinomethyl benzophenone

Description

Properties

IUPAC Name |

ethyl 3-[2-(morpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-26-21(24)17-8-5-7-16(14-17)20(23)19-9-4-3-6-18(19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMWMTYWULROBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643530 | |

| Record name | Ethyl 3-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-17-9 | |

| Record name | Ethyl 3-[2-(4-morpholinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3'-Carboethoxy-2-morpholinomethyl benzophenone typically involves multi-step organic transformations starting from appropriately substituted benzophenone precursors. The key steps include:

- Introduction of the morpholinomethyl group at the 2-position of the benzophenone.

- Esterification or incorporation of the carboethoxy group at the 3' position.

- Purification and isolation of the target compound with high purity.

Preparation Methods Analysis

Starting Materials and Key Intermediates

- 2-Morpholinomethyl benzophenone serves as a primary intermediate.

- The 3'-carboethoxy substituent is introduced either via esterification of a 3'-hydroxy precursor or by using a benzoyl chloride derivative bearing the ethyl ester functionality.

Synthetic Routes

Benzoyl Chloride Method (Friedel-Crafts Acylation)

One of the most common industrial methods for benzophenone derivatives involves the reaction of benzoyl chloride derivatives with aromatic compounds in the presence of Lewis acid catalysts such as anhydrous aluminum chloride (AlCl3). This method is adaptable to substituted benzoyl chlorides, including those bearing carboethoxy groups, enabling direct formation of the benzophenone core with desired substituents.

- Procedure : Aromatic compound (e.g., morpholinomethyl-substituted benzene) is reacted with 3'-carboethoxybenzoyl chloride under reflux with AlCl3 catalyst.

- Advantages : High production efficiency, relatively straightforward process.

- Disadvantages : Use of corrosive catalysts, difficulty in catalyst recovery, and handling of benzoyl chloride which is expensive and hazardous.

Bromination and Subsequent Functionalization

The synthesis of related compounds such as 3'-Bromo-2-morpholinomethyl benzophenone involves bromination of 2-morpholinomethyl benzophenone using brominating agents like bromine (Br2) or N-bromosuccinimide (NBS). This brominated intermediate can then be transformed into the carboethoxy derivative through nucleophilic substitution or cross-coupling reactions.

- Reaction conditions : Bromination is typically carried out in solvents such as dichloromethane or carbon tetrachloride at room or slightly elevated temperatures to ensure selective substitution at the 3' position.

- Subsequent steps : The bromine substituent can be replaced or further functionalized to introduce the carboethoxy group using palladium-catalyzed coupling reactions or nucleophilic substitution with carboxylate nucleophiles.

Benzoic Acid Method

An alternative to the benzoyl chloride route involves using benzoic acid derivatives and m-xylene with Lewis acid catalysts for benzophenone formation. This method can be adapted for substituted benzoic acids bearing ester groups.

- Procedure : Heating reflux of benzoic acid derivatives with aromatic compounds in the presence of Lewis acid catalysts.

- Advantages : Potentially lower cost of raw materials compared to benzoyl chloride.

- Disadvantages : Requires equal molar Lewis acid catalyst, sometimes lower yields, and more complex purification.

Reaction Conditions and Purification

- Typical reaction temperatures range from room temperature to reflux conditions, depending on the method.

- Catalysts such as AlCl3 are used in stoichiometric or catalytic amounts.

- Post-reaction workup involves washing with saturated NaCl solution, distilled water, drying over anhydrous MgSO4, and solvent removal under reduced pressure.

- Purification is commonly achieved by column chromatography using solvent systems like sherwood oil:ethyl acetate (20:1) to isolate the pure product with yields ranging from 50% to 60% and purities exceeding 99.5% as confirmed by HPLC analysis.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Benzoyl Chloride Method | Aromatic compound + benzoyl chloride | Anhydrous AlCl3 | Reflux, 10:1 molar ratio | ~56 | 99.5 | Simple, high efficiency | Expensive benzoyl chloride, corrosive |

| Bromination + Functionalization | 2-Morpholinomethyl benzophenone + Br2 or NBS | Brominating agents, Pd catalysts | Room temp to mild heating | Variable | High | Selective substitution, versatile | Multi-step, requires careful control |

| Benzoic Acid Method | Benzoic acid + m-xylene | Lewis acid (e.g., AlCl3) | Heating reflux | ~58 | 99.5 | Cheaper raw materials | Catalyst recovery difficult |

Research Findings and Notes

- The benzoyl chloride method remains the most widely used industrial approach due to its straightforwardness and relatively high yields despite the cost and handling challenges of benzoyl chloride.

- Bromination of 2-morpholinomethyl benzophenone is a key step in synthesizing derivatives like 3'-Bromo-2-morpholinomethyl benzophenone, which can be further converted into the carboethoxy derivative via palladium-catalyzed coupling or nucleophilic substitution reactions.

- Purity and yield optimization often involve fine-tuning solvent systems and reaction times, with HPLC used for product purity confirmation.

- Alternative methods such as the benzoic acid route offer cost benefits but may require more complex purification and catalyst handling.

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a suitable base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different nucleophilic groups.

Scientific Research Applications

Chemistry

3'-Carboethoxy-2-morpholinomethyl benzophenone serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modification and derivatization, facilitating the development of new materials with specific properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Activity: Studies have shown that benzophenone derivatives can inhibit the growth of various bacterial strains. For instance, a derivative of this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) in vitro.

- Anticancer Properties: Several investigations have explored the anticancer effects of similar compounds. For example, a study indicated that treatment with this compound led to significant apoptosis in cancer cell lines, particularly through the activation of caspase pathways.

Medicine

The pharmacological potential of 3'-Carboethoxy-2-morpholinomethyl benzophenone is being investigated for therapeutic applications:

- Neuropharmacological Effects: The morpholine component suggests possible anxiolytic and antidepressant-like activities. Research has indicated that derivatives can modulate serotonin receptors, which play a critical role in mood regulation.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of 3'-Carboethoxy-2-morpholinomethyl benzophenone against MRSA, results indicated a significant reduction in bacterial load in infected wounds following treatment. This highlights its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments on various cancer cell lines revealed that treatment with this compound resulted in decreased proliferation rates and increased markers for apoptosis. Flow cytometry analysis demonstrated significant changes in cell cycle distribution, particularly an increase in the sub-G1 phase indicative of apoptosis.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The benzophenone scaffold allows diverse substitutions that profoundly influence physicochemical and functional properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Electronic Effects

- Morpholinomethyl vs. Piperazinomethyl (3'-CYANO-2-(4-METHYLPIPERAZINOMETHYL) benzophenone): Morpholine (ether) provides moderate polarity and hydrogen-bonding capacity, while piperazine (secondary amine) increases basicity and solubility in acidic media .

Solubility and Lipophilicity

- The morpholinomethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar substituents like trifluoromethyl in 2'-(Trifluoromethyl)acetophenone .

- Benzophenone-3’s hydroxyl and methoxy groups improve water solubility, making it suitable for cosmetic formulations, whereas 3'-Carboethoxy-2-morpholinomethyl benzophenone is more lipophilic .

Application-Specific Properties

- UV Reactivity: 4-Acryloyloxy benzophenone’s acrylate moiety enables UV-induced crosslinking, critical for adhesive performance, a property absent in the carboethoxy/morpholinomethyl variant .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

| Compound | UV λₘₐₓ (nm) | Key IR Bands (cm⁻¹) | Notable MS Fragments |

|---|---|---|---|

| 3'-Carboethoxy-2-morpholinomethyl benzophenone | ~270 (C=O) | 1720 (ester C=O), 1100 (morpholine C-O-C) | m/z 353 (M⁺), 308 (M⁺–OEt) |

| Benzophenone-3 | 288, 325 | 3400 (OH), 1650 (C=O) | m/z 228 (M⁺), 135 (C₆H₅CO⁺) |

| 3'-CYANO-2-(4-METHYLPIPERAZINOMETHYL) benzophenone | ~260 (C≡N) | 2240 (C≡N), 1250 (piperazine C-N) | m/z 319 (M⁺), 202 (C₁₃H₁₆N₂⁺) |

Biological Activity

3'-Carboethoxy-2-morpholinomethyl benzophenone is a synthetic compound belonging to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in enzyme inhibition and interaction with various biological targets.

- Molecular Formula: C21H23NO4

- Molecular Weight: 353.41 g/mol

- Structure: The compound features a benzophenone core with a morpholinomethyl and carboethoxy substituent.

The biological activity of 3'-Carboethoxy-2-morpholinomethyl benzophenone primarily involves its interaction with specific enzymes and receptors. The morpholinomethyl group enhances the compound's binding affinity, allowing it to modulate enzyme activities effectively. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit cholinesterases, which are critical in neurotransmission, thus suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Receptor Modulation: It interacts with histamine receptors, indicating possible roles in managing allergic reactions or other histamine-related conditions .

Anticancer Properties

Research indicates that 3'-Carboethoxy-2-morpholinomethyl benzophenone exhibits anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models. This activity could be beneficial for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Study 1: Enzyme Inhibition

A recent study investigated the inhibitory effects of various benzophenone derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). 3'-Carboethoxy-2-morpholinomethyl benzophenone was found to have significant inhibitory effects, with an IC50 value indicating potent activity against these enzymes, comparable to established inhibitors like tacrine .

Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines. It demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The study highlighted its mechanism involving the activation of caspase pathways leading to apoptosis.

Data Table: Biological Activity Summary

Q & A

Basic: How can researchers optimize the synthesis of 3'-carboethoxy-2-morpholinomethyl benzophenone to improve yield and purity?

Answer:

Synthetic optimization requires careful selection of reaction conditions. For morpholinomethyl group introduction, nucleophilic substitution with morpholine on a pre-functionalized benzophenone intermediate (e.g., chloromethyl or bromomethyl derivatives) is common. Key parameters include:

- Temperature control : Reactions at 60–80°C in anhydrous DMF or THF minimize side reactions like over-alkylation .

- Catalyst use : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity of morpholine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Data Note : In analogous compounds (e.g., 2-Carboethoxy-3'-piperidinomethyl benzophenone), yields increase from 65% to 82% when reaction time is extended to 24 hours under nitrogen .

Basic: What analytical methods are most reliable for confirming the structural integrity of 3'-carboethoxy-2-morpholinomethyl benzophenone?

Answer:

A multi-technique approach is critical:

- NMR : NMR should show characteristic peaks: δ ~3.6–3.8 ppm (morpholine N–CH), δ ~4.3 ppm (carboethoxy –OCHCH), and aromatic protons between δ 7.2–8.0 ppm .

- FT-IR : Confirm ester carbonyl (C=O) at ~1720 cm and benzophenone carbonyl (C=O) at ~1660 cm .

- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to verify purity and molecular ion [M+H] .

Contradiction Alert : Some benzophenone derivatives exhibit solvent-dependent peak shifts in NMR; always compare spectra in the same solvent .

Intermediate: How do solvent polarity and hydrogen-bonding capacity influence the solubility of 3'-carboethoxy-2-morpholinomethyl benzophenone?

Answer:

Solubility is governed by solvent-solute interactions:

- Polar aprotic solvents (DMF, DMSO): High solubility due to carbonyl group interactions.

- Chlorinated solvents (DCM, chloroform): Moderate solubility via dipole-dipole interactions.

- Hydrogen-bond donors (water, alcohols): Poor solubility unless co-solvents (e.g., acetone) are used.

Research Insight : In benzophenone derivatives, solvatochromic shifts in UV-Vis spectra (e.g., λ ~270 nm) correlate with solvent polarity indices (ET(30)), aiding solvent selection .

Advanced: What strategies mitigate crystallization challenges in 3'-carboethoxy-2-morpholinomethyl benzophenone due to polymorphism?

Answer:

Polymorphism arises from competing aromatic stacking and hydrogen-bonding motifs. Strategies include:

- Additive screening : Small molecules (e.g., resorcinol) disrupt π-π stacking, favoring a single crystal form .

- Seeding : Introduce pre-formed crystals of the desired polymorph during cooling.

- Solvent engineering : Use mixed solvents (e.g., toluene/ethanol) to control nucleation kinetics.

Case Study : Benzophenone itself exhibits morphology changes with additives like polyvinylpyrrolidone (PVP), reducing crystal growth rates by 40% .

Advanced: How can researchers elucidate the biological activity mechanisms of 3'-carboethoxy-2-morpholinomethyl benzophenone derivatives?

Answer:

Mechanistic studies require interdisciplinary approaches:

- Molecular docking : Screen against targets (e.g., kinase enzymes) using software like AutoDock Vina.

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.

Data Insight : Analogous benzofuran carboxamides show IC values <10 μM in breast cancer models via EGFR inhibition .

Advanced: What are the key stability concerns for 3'-carboethoxy-2-morpholinomethyl benzophenone under varying pH and temperature conditions?

Answer:

Stability studies should address:

- Hydrolysis : Ester groups degrade in alkaline conditions (pH >9). Monitor via HPLC for carboethoxy cleavage products .

- Thermal degradation : DSC/TGA reveals decomposition onset at ~180°C. Store at 2–8°C in amber vials under inert gas .

- Photooxidation : UV light induces radical formation; use antioxidants (e.g., BHT) in light-exposed experiments .

Intermediate: How can conflicting spectroscopic data for 3'-carboethoxy-2-morpholinomethyl benzophenone be resolved?

Answer:

Contradictions often stem from solvent effects or impurities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.